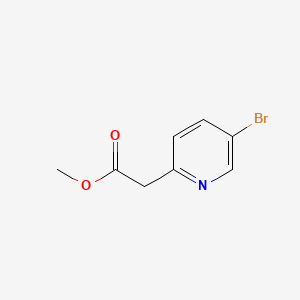
2-(5-ブロモピリジン-2-イル)酢酸メチル
概要
説明
Methyl 2-(5-bromopyridin-2-YL)acetate is a useful research compound. Its molecular formula is C8H8BrNO2 and its molecular weight is 230.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(5-bromopyridin-2-YL)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(5-bromopyridin-2-YL)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
生物活性化合物の合成
2-(5-ブロモピリジン-2-イル)酢酸メチルは、様々な生物活性化合物の合成における汎用性の高い中間体です。 そのピリジン部分は、医薬品、農薬、機能性材料における重要な構成要素です 。この化合物中の臭素原子は、さらなる官能基化のための反応部位として働き、潜在的な生物学的活性を持つ複雑な分子の生成を可能にします。
抗菌剤
最近の研究では、2-(5-ブロモピリジン-2-イル)酢酸メチルを用いて、海洋天然物にヒントを得たビスインドールアルカロイドの合成が行われました 。これらの化合物は、メチシリン感受性および耐性黄色ブドウ球菌に対して有望な抗菌活性を示し、この化合物が新しい抗菌剤の開発における役割を果たすことを強調しています。
生物活性
Methyl 2-(5-bromopyridin-2-YL)acetate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
- Chemical Name : Methyl 2-(5-bromopyridin-2-YL)acetate
- CAS Number : 1234217-58-3
- Molecular Formula : C₈H₈BrNO₂
- Molecular Weight : 230.06 g/mol
- Appearance : Colorless to light yellow liquid
- Purity : Typically ≥ 98% (HPLC)
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various pyridine derivatives, including Methyl 2-(5-bromopyridin-2-YL)acetate. The presence of halogen substituents, such as bromine, significantly enhances the bioactivity against a range of bacterial and fungal strains.
Table 1: Antimicrobial Activity of Methyl 2-(5-bromopyridin-2-YL)acetate
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0195 mg/mL |
| Staphylococcus aureus | 0.0048 mg/mL |
| Candida albicans | 0.0048 mg/mL |
These findings suggest that Methyl 2-(5-bromopyridin-2-YL)acetate exhibits potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.
The biological activity of Methyl 2-(5-bromopyridin-2-YL)acetate can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. The bromine atom in the structure is hypothesized to play a crucial role in enhancing lipophilicity, facilitating better membrane penetration and interaction with target sites.
Case Studies
-
Study on Antibacterial Properties :
A comparative study evaluated the antibacterial efficacy of various pyridine derivatives, including Methyl 2-(5-bromopyridin-2-YL)acetate. Results indicated that compounds with bromine substitutions showed superior activity against resistant strains of E. coli and S. aureus, with significant zone inhibition observed in agar diffusion assays. -
Antifungal Activity Assessment :
In vitro tests demonstrated that Methyl 2-(5-bromopyridin-2-YL)acetate effectively inhibited the growth of C. albicans, suggesting potential applications in treating fungal infections, particularly in immunocompromised patients.
特性
IUPAC Name |
methyl 2-(5-bromopyridin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8(11)4-7-3-2-6(9)5-10-7/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIAATLPQSKGUBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














